Methanetetrol

Description

Properties

CAS No. |

463-84-3 |

|---|---|

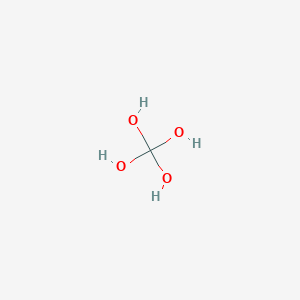

Molecular Formula |

CH4O4 |

Molecular Weight |

80.04 g/mol |

IUPAC Name |

methanetetrol |

InChI |

InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |

InChI Key |

RXCVUXLCNLVYIA-UHFFFAOYSA-N |

Canonical SMILES |

C(O)(O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Methanetetrol: A Comprehensive Technical Guide on its Theoretical Existence and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetrol, systematically named orthocarbonic acid (C(OH)₄), has long been a subject of theoretical fascination and experimental elusiveness. As the simplest tetraol, its existence challenges the conventional understanding of organic stability, particularly the Erlenmeyer-rule, which predicts the instability of multiple hydroxyl groups attached to a single carbon atom. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's existence, its predicted stability, and the groundbreaking experimental evidence that has recently confirmed its synthesis. We will delve into the computational chemistry predictions, the sophisticated experimental protocols that led to its detection, and the potential implications of this discovery.

Introduction

For over a century, this compound has been considered a hypothetical molecule, an academic curiosity that was presumed to be too unstable for isolation.[1] The inherent steric hindrance and electronic repulsion of four hydroxyl groups bonded to a central carbon atom were thought to drive its spontaneous decomposition into carbonic acid and water.[2][3] However, recent advancements in experimental techniques and computational chemistry have enabled a re-evaluation of this long-held belief. In 2025, a landmark study provided the first definitive evidence of this compound's existence, synthesizing and detecting it under conditions mimicking the extreme environment of interstellar space.[2][4][5] This discovery has profound implications, not only for our understanding of fundamental chemical principles but also for astrochemistry and the potential origins of life.[6][7]

Theoretical Framework and Computational Predictions

The stability of this compound has been extensively investigated using a variety of computational chemistry methods. While thermodynamically unstable with respect to its decomposition products at standard conditions, theoretical calculations have consistently predicted a significant kinetic barrier to its unimolecular decomposition in the gas phase.[2][8] This suggests that an isolated this compound molecule, free from intermolecular interactions, could persist for a sufficient duration to be detected.

Molecular Structure and Geometry

Computational models predict a tetrahedral arrangement of the four hydroxyl groups around the central carbon atom. The molecule can exist in several conformers depending on the relative orientation of the hydroxyl hydrogens.[9]

Predicted Stability and Decomposition Pathway

The primary decomposition pathway for this compound is a dehydration reaction to form carbonic acid (H₂CO₃) and a molecule of water.

Quantum chemical calculations have been crucial in quantifying the energetics of this process. The table below summarizes key computational data from the literature.

| Parameter | Predicted Value | Computational Method | Reference |

| Decomposition Energy Barrier (gas phase) | 142 kJ/mol | Density Functional Theory (DFT) | [2] |

| Decomposition Energy Barrier (gas phase) | 156 kJ/mol | High-level electronic structure calculations | [8] |

| Pressure for Stability | > 314 GPa | Density Functional Theory (DFT) | [2] |

These high activation barriers indicate that at very low temperatures and in the absence of catalysts (such as other water molecules), this compound is kinetically stable. Furthermore, at extremely high pressures, such as those found in the interiors of ice giants like Uranus and Neptune, this compound is predicted to be a stable species.[4]

Experimental Evidence and Synthesis

The first successful synthesis and detection of this compound were achieved in a laboratory setting that simulated the conditions of interstellar space.[1][9][10] This groundbreaking experiment provided the long-sought-after proof of its existence.

Experimental Protocol

The synthesis of this compound was achieved through the following key steps:

-

Preparation of Ices: A mixture of water (H₂O) and carbon dioxide (CO₂) was deposited onto a cold substrate (5 K) under ultra-high vacuum conditions (<10⁻¹⁰ Torr) to form an amorphous ice layer.[9][10]

-

Irradiation: The ice was irradiated with high-energy electrons to simulate the effects of galactic cosmic rays.[8][9] This irradiation induces the formation of radicals and other reactive species within the ice.

-

Temperature-Programmed Desorption (TPD): The irradiated ice was then slowly heated. As the temperature increased, molecules sublimated from the ice and entered the gas phase.

-

Detection: The desorbed molecules were ionized using a tunable vacuum ultraviolet (VUV) synchrotron light source and detected by a photoionization reflectron time-of-flight mass spectrometer.[9][10] this compound was identified by its specific mass-to-charge ratio.

Visualizing this compound's Chemistry

Theoretical Decomposition Pathway

The following diagram illustrates the unimolecular decomposition of this compound to carbonic acid and water, proceeding through a transition state.

Caption: Unimolecular decomposition of this compound.

Experimental Workflow for Synthesis and Detection

This diagram outlines the key stages of the experimental procedure used to synthesize and identify this compound.

Caption: Experimental workflow for this compound synthesis.

Implications and Future Directions

The confirmation of this compound's existence has several significant implications:

-

Fundamental Chemistry: It challenges and refines our understanding of chemical stability and the limits of molecular existence.

-

Astrochemistry: The formation of this compound in simulated interstellar ices suggests that it could be present in dense molecular clouds and may play a role in the chemical evolution of these regions.[1][6]

-

Prebiotic Chemistry: As a highly oxygenated small molecule, this compound could be a precursor to more complex organic molecules, including those relevant to the origins of life.[6][7]

Future research will likely focus on further characterizing the spectroscopic properties of this compound, searching for it in astronomical environments, and exploring its reactivity with other molecules. The development of synthetic pathways to produce stable derivatives of this compound, such as orthocarbonate esters, also remains an active area of investigation.[4]

Conclusion

This compound, once a purely theoretical construct, has transitioned into the realm of experimentally verified molecules. This achievement is a testament to the power of modern computational and experimental techniques. The study of this unique molecule will continue to provide valuable insights into the fundamental principles of chemical bonding and stability, while also opening up new avenues of research in astrochemistry and the origins of life.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. grokipedia.com [grokipedia.com]

- 3. quora.com [quora.com]

- 4. Orthocarbonic acid - Wikipedia [en.wikipedia.org]

- 5. Orthocarbonic acid - Wikiwand [wikiwand.com]

- 6. astrobiology.com [astrobiology.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Methanetetrol (C(OH)₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetrol, C(OH)₄, also known as orthocarbonic acid, is a molecule that has long been theorized to be too unstable to exist under normal conditions. This technical guide details the first successful synthesis and detection of this compound, a landmark achievement in astrochemistry and organic chemistry. The synthesis was achieved under conditions mimicking the extreme environment of dense interstellar molecular clouds, involving the irradiation of carbon dioxide and water ices at cryogenic temperatures. This discovery, published in 2025, challenges long-held principles of chemical stability and opens new avenues for understanding prebiotic chemistry and the formation of complex organic molecules in the universe. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the proposed formation pathway of this novel "super alcohol."

Introduction

For over a century, the existence of this compound, the only alcohol with four hydroxyl groups attached to a single carbon atom, has been a subject of scientific debate.[1][2] Its predicted instability, a consequence of steric hindrance and the thermodynamic favorability of dehydration, has made its synthesis a significant challenge for the scientific community.[3][4] However, recent advancements in laboratory techniques that simulate astrophysical conditions have enabled the first-ever synthesis and detection of this elusive molecule.[1][2][5]

The successful isolation of this compound provides a crucial link in understanding the formation of complex organic molecules from simple precursors like carbon dioxide and water, which are abundant in interstellar ices.[1][4] This breakthrough has profound implications for astrochemistry, potentially revealing a previously unknown pathway for the formation of organic molecules that could be the building blocks of life.[1][2] This guide serves as a technical resource for researchers interested in the synthesis, properties, and potential applications of this unique and highly reactive compound.

Discovery and Synthesis

The first successful synthesis of this compound was achieved by a team of researchers who simulated the conditions of dense interstellar molecular clouds in a laboratory setting.[1][2][4] The process involved the irradiation of a frozen mixture of carbon dioxide (CO₂) and water (H₂O) at extremely low temperatures and pressures.

Experimental Protocols

The synthesis and detection of this compound were carried out using a specialized ultra-high vacuum chamber equipped with advanced analytical instrumentation. The key steps of the experimental protocol are outlined below.

2.1. Ice Sample Preparation

A mixed ice of carbon dioxide and water was deposited on a cold substrate, typically a silver or copper block, maintained at a temperature of 5 to 10 Kelvin (-268.15 to -263.15 °C). The deposition was performed in an ultra-high vacuum chamber with a base pressure below 10⁻¹⁰ Torr to prevent contamination. The gas mixture was introduced into the chamber at a controlled rate to form a thin, uniform ice layer.

2.2. Irradiation

The prepared ice sample was then irradiated with energetic electrons. This process simulates the effect of galactic cosmic rays penetrating dense molecular clouds. The irradiation dose was a critical parameter in the synthesis.

2.3. Detection and Identification

The identification of this compound was accomplished using a combination of Temperature-Programmed Desorption (TPD) and Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS).

-

Temperature-Programmed Desorption (TPD): Following irradiation, the ice sample was slowly heated at a controlled rate. As the temperature increased, different molecules sublimated from the ice at their characteristic temperatures.

-

Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS): The sublimated molecules were then ionized using tunable vacuum ultraviolet (VUV) light from a synchrotron source. The resulting ions were analyzed by a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). The use of tunable VUV light allowed for selective ionization of different molecules, which was crucial for distinguishing this compound from other reaction products. The key identifier for this compound was the detection of its dissociative photoionization product, the C(OH)₃⁺ cation, at an m/z of 63.

Quantitative Data

The experimental and computational studies provided key quantitative data on the properties and detection of this compound.

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Temperature | 5 - 10 K | [4][6] |

| Pressure | < 10⁻¹⁰ Torr | [2] |

| Irradiation | ||

| Energetic Dose (CO₂) | 120 ± 10 eV per molecule | [3] |

| Energetic Dose (H₂O) | 50 ± 5 eV per molecule | [3] |

| Detection | ||

| Photoionization Energies | 10.87 eV, 11.08 eV, 11.26 eV, 11.45 eV | [2][3] |

| Key Mass-to-Charge Ratio (m/z) | 63 (for C(OH)₃⁺) | [2] |

| Thermochemical Data | ||

| Gas-Phase Decomposition Barrier | 156 kJ/mol (to H₂CO₃ + H₂O) | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the experimental process for the synthesis and detection of this compound.

Caption: A flowchart outlining the major steps in the laboratory synthesis and detection of this compound.

Proposed Formation Pathway

The formation of this compound is believed to proceed through a series of radical-radical and radical-neutral reactions involving key intermediates such as carbonic acid (H₂CO₃) and methanetriol (B8790229) (CH(OH)₃).

Caption: A simplified diagram illustrating the proposed reaction pathway leading to the formation of this compound.

Conclusion and Future Outlook

The successful synthesis and detection of this compound represent a significant advancement in our understanding of fundamental organic chemistry and astrochemical processes. This discovery confirms that molecules previously considered too unstable to exist can form and be detected under the extreme conditions of interstellar space.

For researchers in drug development and related fields, the synthesis of this compound and its derivatives could open up new areas of chemical space for exploration. While the high reactivity and instability of this compound itself may limit its direct therapeutic applications, its derivatives, such as orthocarbonates, are known to be stable. The study of this unique molecular structure could inspire the design of novel scaffolds and functional groups for new therapeutic agents.

Future research will likely focus on several key areas:

-

Refining the synthesis: Optimizing the reaction conditions to increase the yield of this compound and allow for more detailed characterization of its properties.

-

Exploring its reactivity: Investigating the chemical reactions of this compound to better understand its role in the formation of more complex organic molecules.

-

Astronomical searches: Using the spectroscopic data obtained in the laboratory to search for this compound in interstellar environments with telescopes.

-

Derivative synthesis: Developing synthetic routes to novel and stable derivatives of this compound for potential applications in materials science and medicine.

The discovery of this compound is a testament to the power of interdisciplinary research, combining laboratory astrophysics, physical chemistry, and computational modeling. It serves as a compelling reminder that the universe holds many more chemical secrets waiting to be uncovered.

References

- 1. persistencemarketresearch.com [persistencemarketresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]

- 6. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Elusive Orthocarbonic Acid: A Technical Guide to its Gas-Phase Existence

For decades, orthocarbonic acid (H₄CO₄), or methanetetrol, was a chemical curiosity—a molecule predicted by theory but unseen in reality. Its existence was considered fleeting at best, prone to immediate decomposition. However, recent groundbreaking experiments have definitively confirmed the synthesis and kinetic stability of orthocarbonic acid in the gas phase, opening a new chapter in our understanding of this unique tetra-alcohol.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the first successful gas-phase synthesis of orthocarbonic acid. It details the experimental protocols, presents key quantitative data, and illustrates the fundamental molecular processes involved.

Introduction: The Challenge of this compound

Orthocarbonic acid is the simplest in the series of ortho acids of carbon, characterized by a central carbon atom bonded to four hydroxyl groups in a tetrahedral arrangement.[1] While its organic derivatives, orthocarbonate esters, are stable, the free acid has long been considered highly unstable.[1] Theoretical calculations have consistently shown that it readily decomposes into carbonic acid (H₂CO₃) and water (H₂O).[1] This instability is attributed to the steric repulsion between the four hydroxyl groups and the thermodynamic favorability of forming the more stable carbonic acid.

Despite its predicted instability, theoretical studies also suggested that orthocarbonic acid might be stable at extremely high pressures, potentially existing in the interiors of ice giants like Uranus and Neptune. However, its isolation under laboratory conditions remained a significant challenge until recently.

First Synthesis and Characterization

In a landmark study published in 2025, a team of researchers led by Ralf I. Kaiser, Alexander M. Mebel, and Tao Yang reported the first-ever synthesis of gas-phase orthocarbonic acid.[2][3][4] The successful experiment involved mimicking the conditions of the interstellar medium, where high-energy radiation can drive chemical reactions in icy mixtures.[3][4]

The key to their success was the generation of orthocarbonic acid in a low-temperature, high-vacuum environment, which prevented its immediate decomposition and allowed for its detection.

Experimental Protocol: Synthesis and Detection

The synthesis and detection of orthocarbonic acid were achieved through a sophisticated experimental setup combining cryogenic ice preparation, electron irradiation, and advanced mass spectrometry techniques.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and detection of gas-phase orthocarbonic acid.

Detailed Methodology:

-

Ice Preparation: A mixed ice of carbon dioxide (CO₂) and water (H₂O) was deposited on a cold finger held at a temperature of 5 K in an ultra-high vacuum chamber.[4]

-

Electron Irradiation: The ice sample was irradiated with energetic electrons, simulating the effects of galactic cosmic rays.[3][4] This high-energy input initiated chemical reactions within the ice matrix.

-

Temperature-Programmed Desorption (TPD): Following irradiation, the temperature of the cold finger was gradually increased in a controlled manner. This caused the volatile species, including the newly synthesized orthocarbonic acid, to sublimate from the ice into the gas phase.

-

Photoionization and Mass Spectrometry: The desorbed gas molecules were then ionized using a tunable vacuum ultraviolet (VUV) light source from a synchrotron.[4] The resulting ions were detected by a reflectron time-of-flight (Re-TOF) mass spectrometer, which allowed for the identification of different molecules based on their mass-to-charge ratio.[5]

A key piece of evidence for the formation of orthocarbonic acid was the detection of the C(OH)₃⁺ fragment upon dissociative photoionization.[4][6]

Quantitative Data: Structural and Energetic Properties

Computational chemistry played a crucial role in predicting the properties of orthocarbonic acid and confirming its experimental detection. High-level quantum chemical calculations provided valuable insights into its structure, stability, and decomposition pathway.

Molecular Structure

The calculated geometry of orthocarbonic acid reveals a tetrahedral arrangement of the four hydroxyl groups around the central carbon atom.

| Parameter | Calculated Value |

| Bond Lengths | |

| C-O | Data not available in search results |

| O-H | Data not available in search results |

| Bond Angles | |

| O-C-O | Data not available in search results |

| C-O-H | Data not available in search results |

Note: Specific bond lengths and angles were not found in the provided search results. These would be reported in the supplementary information of the primary research article.

Vibrational Frequencies

Calculated vibrational frequencies are essential for identifying molecules through infrared spectroscopy.

| Mode | Description | Calculated Frequency (cm⁻¹) |

| ν₁ | O-H stretch | Data not available in search results |

| ν₂ | C-O stretch | Data not available in search results |

| ν₃ | O-C-O bend | Data not available in search results |

| ν₄ | C-O-H bend | Data not available in search results |

Note: Specific vibrational frequencies were not found in the provided search results. These would be detailed in the computational section of the primary research article.

Kinetic Stability and Decomposition

While thermodynamically unstable, orthocarbonic acid was found to be kinetically stable in the gas phase. This is due to a significant energy barrier that must be overcome for it to decompose.

Decomposition Pathway:

References

- 1. Orthocarbonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. astrobiology.com [astrobiology.com]

- 4. researchgate.net [researchgate.net]

- 5. First Synthesis of Elusive Methanetriol - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

Methanetetrol as a Prebiotic Molecule in Astrochemistry: A Technical Guide

Introduction

For over a century, methanetetrol, also known as orthocarbonic acid (C(OH)₄), was considered a purely hypothetical molecule.[1][2][3] Governed by the long-standing Erlenmeyer rule, which posits that compounds with multiple hydroxyl groups on a single carbon atom are inherently unstable, this compound was presumed to decompose instantaneously into carbonic acid and water under any conditions.[4][5] However, groundbreaking research in 2025 has overturned this paradigm, demonstrating for the first time the synthesis and detection of this compound under conditions mimicking the extreme cold, vacuum, and radiation of deep space.[1][4][6][7]

This discovery has profound implications for astrochemistry and the study of prebiotic molecules. The successful formation of this "super alcohol" in space-simulation experiments reveals that the interstellar medium (ISM) can host a more diverse and counterintuitive chemistry than previously believed, including pathways to highly oxygenated and energetically potent compounds.[3][4][8] Described by researchers as a potential "seed of life molecule" or a "prebiotic bomb," this compound is now positioned as a significant, albeit transient, molecule in the inventory of cosmic ingredients that could contribute to the origins of life.[9][10] Its existence provides a plausible pathway for concentrating carbon and oxygen into a single, highly reactive species that, upon delivery to a planetary environment, could decompose to release water and other vital precursors.[9]

This technical guide provides an in-depth overview of this compound's role as a prebiotic molecule, focusing on its synthesis in astrophysical ice analogs, its physicochemical properties, and its potential contribution to prebiotic chemical networks.

Data Presentation

The quantitative data surrounding this compound's synthesis and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C(OH)₄ or H₄CO₄ | [5][6] |

| Molecular Structure | Single carbon atom bonded to four hydroxyl groups | [5][6] |

| Classification | Ortho acid; Fourfold alcohol | [6][10] |

| Thermodynamic Stability | Unstable; Decomposes to H₂CO₃ + H₂O | [4][5] |

| Kinetic Stability Barrier | 156 kJ mol⁻¹ (in gas phase) | [4] |

| Sublimation Temperature | ~250 K | [5] |

| Spectroscopic Signature | Dissociative photoionization produces C(OH)₃⁺ fragment at m/z 63 |[5] |

Table 2: Experimental Conditions for this compound Synthesis in Interstellar Ice Analogs

| Parameter | Description | Source |

|---|---|---|

| Ice Composition | Frozen mixture of water (H₂O) and carbon dioxide (CO₂) | [3][6][7] |

| Temperature | 5–10 K | [4][8] |

| Pressure | Ultra-high vacuum (<10⁻¹⁰ Torr) | [8] |

| Energy Source | High-energy electrons (simulating secondary electrons from galactic cosmic rays) | [4][8] |

| Detection Method | Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry | [5] |

| Key Intermediates | Carbonic Acid (H₂CO₃), Methanetriol (HC(OH)₃) |[8] |

Table 3: Comparative Data of Prebiotic Polyols Formed in Astrophysical Ices

| Molecule | Formula | Formation Conditions | Prebiotic Significance | Source |

|---|---|---|---|---|

| This compound | C(OH)₄ | Irradiation of CO₂:H₂O ice at 5-10 K | Potential source of H₂O and H₂CO₃; "Prebiotic bomb" | [4][9] |

| Glycerol (B35011) | C₃H₈O₃ | Irradiation of methanol-based ices | Key building block of cellular membranes | [11][12] |

| Glyceric Acid | C₃H₆O₄ | Irradiation of CO₂:ethylene glycol ice at 5 K | Simplest sugar acid; crucial for metabolism (glycolysis) |[13][14] |

Experimental Protocols

The synthesis and identification of this compound were achieved through a specialized experimental setup designed to simulate the conditions of dense interstellar molecular clouds. The detailed methodology is outlined below.

Protocol 1: Synthesis and In-Situ Detection of this compound

1. Chamber Preparation:

-

An ultra-high vacuum (UHV) chamber is evacuated to a pressure below 10⁻¹⁰ Torr to replicate the near-vacuum of interstellar space.[8]

-

A silver or copper substrate, serving as an interstellar dust grain analog, is cooled to a temperature of 5–10 K using a closed-cycle helium cryostat.

2. Interstellar Ice Analog Formation:

-

Gaseous precursors, typically a mixture of carbon dioxide (CO₂) and water (H₂O), are prepared in a pre-mixed gas line.

-

The gas mixture is introduced into the UHV chamber via a precision leak valve and deposited onto the cold substrate. This co-deposition process forms a thin, amorphous ice layer mimicking the icy mantles on interstellar dust grains.[3]

3. Energetic Processing (Irradiation):

-

The ice sample is irradiated with a beam of high-energy electrons (e.g., 5 keV). This process simulates the secondary electrons produced by the passage of galactic cosmic rays (GCRs) through dense molecular clouds, which is a primary driver of non-thermal chemistry.[4][8]

-

The irradiation dose is controlled by monitoring the electron current and exposure time.

4. Analysis via Temperature-Programmed Desorption (TPD):

-

Following irradiation, the substrate is slowly and linearly heated (e.g., at a rate of 0.5 K min⁻¹).

-

As the temperature increases, molecules sublime from the ice surface into the gas phase. The temperature at which a species desorbs is characteristic of that molecule's binding energy to the ice.

5. Detection by Photoionization Mass Spectrometry (PIMS):

-

The desorbed neutral molecules are intercepted by a beam of tunable vacuum ultraviolet (VUV) light from a synchrotron.[5][8]

-

The VUV photons ionize the molecules ("soft ionization"), which minimizes fragmentation compared to standard electron impact ionization.

-

The resulting ions are guided into a reflectron time-of-flight (ReTOF) mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

-

By plotting the ion signal for a specific m/z as a function of photon energy, a photoionization efficiency (PIE) curve is generated, which serves as a unique fingerprint for identifying the molecule and its isomers. This compound is identified by its characteristic m/z signals and comparison with state-of-the-art electronic structure calculations.[4][8]

Visualizations

Diagram 1: Astro-Chemical Synthesis of this compound

Caption: Formation pathway of this compound in interstellar ice analogs.

Diagram 2: Experimental Workflow for this compound Detection

Caption: Workflow for the synthesis and detection of this compound.

Diagram 3: Hypothetical Prebiotic Role of this compound

Caption: The potential role of this compound as a transient prebiotic molecule.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. ‘Super alcohol’ created by UH scientists in space-like lab reveals cosmic secrets | University of Hawaiʻi System News [hawaii.edu]

- 3. news.ssbcrack.com [news.ssbcrack.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Orthocarbonic acid - Wikipedia [en.wikipedia.org]

- 7. Orthocarbonic acid - Wikiwand [wikiwand.com]

- 8. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scitechdaily.com [scitechdaily.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. astrobiology.com [astrobiology.com]

- 12. Synthesis of prebiotic glycerol in interstellar ices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. astrobiology.com [astrobiology.com]

- 14. Interstellar formation of glyceric acid [HOCH2CH(OH)COOH]—The simplest sugar acid - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Steric Repulsion and the Instability of Methanetetrol's Hydroxyl Groups

Abstract

Methanetetrol, systematically named C(OH)₄ and also known as orthocarbonic acid, represents the simplest tetra-alcohol. For over a century, it was considered a hypothetical molecule, predicted to be exceedingly unstable under standard conditions.[1] This instability is primarily attributed to significant steric repulsion between the four bulky hydroxyl groups crowded around a single carbon atom, alongside a thermodynamically favorable decomposition pathway.[2][3][4] However, a landmark 2025 synthesis under simulated interstellar conditions has confirmed its existence, opening new avenues for research in astrochemistry and theoretical chemistry.[5][6] This technical guide provides an in-depth analysis of the steric forces governing this compound's structure, supported by computational data, and details the experimental protocols that led to its first observation.

Introduction: The Challenge of a Crowded Carbon Center

The structure of this compound, with four hydroxyl groups attached to one carbon, is unique.[2] According to the Erlenmeyer rule, organic compounds with multiple hydroxyl groups on a single carbon atom are typically unstable and tend to eliminate water.[4] In this compound, this tendency is amplified by the extreme steric hindrance and electrostatic repulsion between the oxygen atoms of the hydroxyl groups.[7]

While its substituted derivatives, such as orthocarbonate esters (C(OR)₄), are stable and have applications in materials science and as synthetic intermediates, the parent acid has remained elusive until recently.[4][8] Computational studies have been instrumental in predicting its properties, suggesting that while thermodynamically unstable, it possesses a kinetic barrier to decomposition.[2][4] Calculations also indicate that this compound may be stable under the extreme high-pressure conditions found within ice giant planets like Uranus and Neptune.[2][8]

The first successful synthesis in 2025, achieved by irradiating a frozen mixture of carbon dioxide and water, has provided the first experimental proof of this long-theorized molecule.[2][5]

Structural Analysis and Steric Hindrance

Computational chemistry provides the primary source of quantitative data on the structure of this compound. The crowding of the four hydroxyl groups forces the molecule into specific conformations to minimize repulsive forces. Theoretical calculations predict that only two conformers of this compound are stable.[9] The steric strain significantly influences its bond lengths and angles, deviating from an ideal tetrahedral geometry.

Quantitative Structural Data (Theoretical)

The following table summarizes key structural parameters for this compound derived from high-level computational models. These values illustrate the molecular geometry adopted to accommodate the severe steric repulsion.

| Parameter | Molecule / Functional Group | Value | Method of Determination |

| C-O Bond Length | This compound | 1.41 Å | X-ray Diffraction (of Sr₂CO₄ salt)[8] |

| Decomposition Barrier | This compound | 142 kJ mol⁻¹ | Computational Study[2] |

| Decomposition Barrier | This compound | 156 kJ mol⁻¹ | Computational Study[4] |

| H-O-C Bond Angle | Methane (for comparison) | 109.5° | Standard Value[10] |

| O-C-O Bond Angle | This compound | Varies from ideal 109.5° | Theoretical Prediction |

Note: Precise, experimentally verified bond angles for gaseous this compound are not yet available. The C-O distance is from a high-pressure solid-state salt.

Molecular Instability and Decomposition Pathway

The primary driver of this compound's instability is its rapid decomposition into the highly stable products of carbonic acid and water, which can further dissociate into carbon dioxide and a second water molecule.[8][11]

H₄CO₄ → H₂CO₃ + H₂O → CO₂ + 2H₂O

This process is thermodynamically favorable due to the formation of a stable carbon-oxygen double bond in carbonic acid (and subsequently CO₂).[3][4] The steric repulsion between the hydroxyl groups provides the kinetic impetus for this decomposition.

Experimental Protocols

Direct experimental study of this compound requires highly specialized techniques due to its instability. The protocols below contrast the method for its first-time synthesis with a standard method for producing its stable ester derivatives.

Protocol for Synthesis and Detection of this compound (Interstellar Ice Analogue Method)

This protocol is based on the successful 2025 synthesis that provided the first experimental evidence of this compound.[1][6][7]

Objective: To synthesize and detect gas-phase this compound by simulating interstellar medium conditions.

Materials:

-

High-purity Carbon Dioxide (CO₂)

-

High-purity Water (H₂O), including isotopic variants (e.g., H₂¹⁸O) for verification

-

Cryogenic system capable of reaching 5-10 K

-

Ultra-high vacuum (UHV) chamber (<10⁻¹⁰ Torr)

-

High-energy electron source (to simulate galactic cosmic rays)

-

Synchrotron-generated tunable vacuum ultraviolet (VUV) light source for photoionization

-

Time-of-flight mass spectrometer

Methodology:

-

Ice Film Preparation: A frozen mixture of water and carbon dioxide is deposited onto a cryogenic substrate (e.g., a silver wafer) cooled to approximately 5 K inside the UHV chamber.

-

Irradiation: The ice film is bombarded with high-energy electrons, simulating the effect of cosmic rays in deep space. This induces the formation of free radicals and drives chemical reactions within the ice.[6][12]

-

Temperature-Programmed Desorption (TPD): The substrate is slowly and controllably heated. As the temperature rises, molecules sublimating from the ice film enter the gas phase.

-

Photoionization and Detection: The gaseous molecules are intersected by a beam of tunable VUV light from a synchrotron. The light ionizes the molecules without significant fragmentation.

-

Mass Spectrometry: The resulting ions are guided into a mass spectrometer, which separates them by their mass-to-charge ratio. This compound is identified by its characteristic dissociative photoionization product, C(OH)₃⁺.[2][9] Isotopic substitution experiments are used to confirm the elemental composition of the detected fragments.

Protocol for Synthesis of a Stable Orthocarbonate Ester (e.g., Tetraethoxymethane)

Stable esters of orthocarbonic acid are readily synthesized using standard organic chemistry techniques, highlighting the stabilizing effect of replacing the hydroxyl protons with alkyl groups.

Objective: To synthesize tetraethoxymethane (C(OC₂H₅)₄) via nucleophilic substitution.

Materials:

-

Trichloroacetonitrile (B146778) (CCl₃CN) or Chloropicrin (CCl₃NO₂)

-

Sodium metal

-

Anhydrous Ethanol (B145695) (C₂H₅OH)

-

Inert organic solvent (e.g., diethyl ether)

Methodology:

-

Preparation of Sodium Ethoxide: Sodium metal is carefully dissolved in an excess of anhydrous ethanol under an inert atmosphere to produce a solution of sodium ethoxide (NaOC₂H₅).

-

Nucleophilic Reaction: The trichloroacetonitrile is slowly added to the sodium ethoxide solution at an elevated temperature.[13] The ethoxide acts as a nucleophile, displacing the chloride and cyanide groups.

-

Workup and Filtration: Upon completion of the reaction, the mixture is cooled. The precipitated sodium salts (e.g., NaCl) are removed by filtration.

-

Purification: The filtrate, containing the crude tetraethoxymethane, is purified. This typically involves distillation under reduced pressure to separate the product from the solvent and any unreacted starting materials.[14]

Conclusion and Future Directions

The successful synthesis and detection of this compound confirm that extreme steric crowding does not make a molecule's existence impossible, but rather renders it kinetically and thermodynamically unstable under ordinary conditions.[5] The stark contrast between the instability of C(OH)₄ and the stability of its ester derivatives (C(OR)₄) underscores the critical role of the hydroxyl protons and intermolecular interactions in the decomposition pathway. For researchers in drug development, this case study serves as a fundamental example of how steric hindrance can dictate molecular stability, a crucial factor in the design of novel therapeutic agents. Future work will likely focus on refining computational models with this new experimental data and exploring the potential role of this compound as a transient intermediate in astrochemical and prebiotic chemical networks.[7]

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. persistencemarketresearch.com [persistencemarketresearch.com]

- 6. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Orthocarbonic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. megatech.fandom.com [megatech.fandom.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. US3876708A - Orthocarbonic acid esters - Google Patents [patents.google.com]

- 14. CN105037113A - Synthesis method of carbonic acid ortho-ester - Google Patents [patents.google.com]

Unveiling the Fleeting Existence of Methanetetrol: A Technical Guide to its Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Methanetetrol, C(OH)₄, also known as orthocarbonic acid, has long been a subject of theoretical fascination. As the simplest tetra-alkanol, its existence challenges the traditional understanding of gem-diol instability. This technical guide delves into the recent successful synthesis and the advanced electronic structure calculations that have provided unprecedented insight into the structure, stability, and decomposition of this elusive molecule. The computational data presented herein is primarily based on high-level ab initio calculations, offering a robust theoretical framework for understanding this unique chemical entity.

Theoretical Stability and Conformational Landscape

Contrary to its perceived instability, theoretical calculations reveal that this compound possesses significant kinetic stability in the gas phase. While thermodynamically driven to decompose, a substantial activation energy barrier prevents its immediate dissociation. Computational studies have identified two stable conformers of C(OH)₄.

The stability of these conformers and the transition state for decomposition have been rigorously investigated using state-of-the-art computational methods. These calculations are crucial for understanding the molecule's fleeting existence and for interpreting experimental findings.

Table 1: Calculated Relative Energies for C(OH)₄ Decomposition

| Species | Point Group | Relative Energy (kJ/mol) |

| C(OH)₄ (Conformer 1) | S₄ | 0.0 |

| C(OH)₄ (Conformer 2) | C₁ | 4.2 |

| Transition State (TS) for Decomposition | C₁ | 156.0 |

| H₂CO₃ + H₂O (Products) | - | -145.0 |

Energies are relative to the most stable conformer of C(OH)₄.

Optimized Molecular Geometry

The geometric parameters of the two stable conformers of this compound have been determined through geometry optimization calculations. These calculations provide the equilibrium bond lengths and angles, offering a precise three-dimensional picture of the molecule.

Table 2: Optimized Geometrical Parameters for C(OH)₄ Conformers

| Parameter | Conformer 1 (S₄ symmetry) | Conformer 2 (C₁ symmetry) |

| Bond Lengths (Å) | ||

| C-O | 1.425 | 1.419, 1.423, 1.428, 1.431 |

| O-H | 0.968 | 0.967, 0.968, 0.969, 0.970 |

| Bond Angles (°) | ||

| O-C-O | 109.47 | 108.9 - 110.1 |

| C-O-H | 108.2 | 107.8 - 108.5 |

Vibrational Frequencies

The vibrational frequencies of the C(OH)₄ conformers have been calculated to aid in their spectroscopic identification and to confirm that the optimized structures correspond to true energy minima. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Table 3: Calculated Harmonic Vibrational Frequencies for the S₄ Conformer of C(OH)₄

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 350 | O-C-O Bending |

| 2 | 450 | O-C-O Bending |

| 3 | 650 | C-O Stretching |

| 4 | 750 | C-O-H Bending |

| 5 | 1100 | C-O-H Bending / C-O Stretching |

| 6 | 3600 | O-H Stretching |

Note: This is a representative subset of the calculated frequencies.

Experimental Synthesis and Detection

The first successful synthesis of this compound was achieved under conditions mimicking the interstellar medium.[1][2][3] This groundbreaking experiment provided the first direct evidence of the molecule's existence.

Experimental Protocol

-

Ice Film Preparation: A mixture of water (H₂O) and carbon dioxide (CO₂) was deposited onto a cold substrate (5-10 K) under ultra-high vacuum conditions to form an amorphous ice film.

-

Irradiation: The ice film was irradiated with high-energy electrons to simulate the effects of galactic cosmic rays. This induced a series of radical-radical and radical-molecule reactions within the ice.

-

Temperature-Programmed Desorption (TPD): The irradiated ice film was slowly heated. As the temperature increased, volatile molecules, including the newly formed C(OH)₄, sublimated from the surface.

-

Photoionization Mass Spectrometry (PIMS): The desorbed gas-phase molecules were ionized using tunable vacuum ultraviolet (VUV) synchrotron radiation and detected by a time-of-flight mass spectrometer. This allowed for the mass-selective identification of C(OH)₄ and its decomposition products.

Computational Methodology

The theoretical data presented in this guide were obtained through high-level ab initio electronic structure calculations.[3]

Computational Protocol

-

Geometry Optimization: The molecular geometries of the C(OH)₄ conformers and the transition state for its decomposition were optimized using the ωB97X-D density functional with the aug-cc-pVTZ basis set.

-

Frequency Calculations: Harmonic vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

-

High-Level Energy Calculations: Single-point energy calculations were performed using the highly accurate coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with a complete basis set (CBS) extrapolation to obtain the final, high-accuracy relative energies.

Visualizations

Molecular Structure

Caption: Optimized molecular structures of the two stable conformers of C(OH)₄.

Decomposition Pathway

Caption: Energy profile for the decomposition of C(OH)₄.

Experimental and Computational Workflow

Caption: Integrated workflow for the study of C(OH)₄.

References

The Elusive Methanetetrol: A Technical Guide to the Thermodynamic Instability of Orthocarbonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocarbonic acid, systematically named methanetetrol (C(OH)₄), stands as a molecule of significant theoretical interest. As the simplest tetraol, its existence has been a long-standing question in chemistry. While its esters, orthocarbonates, are stable and find utility in organic synthesis, the parent acid has proven to be exceptionally elusive under standard conditions. This technical guide provides an in-depth exploration of the core reasons behind the thermodynamic instability of orthocarbonic acid, detailing its decomposition pathway, the experimental evidence for its transient existence, and the computational approaches used to understand its properties.

Thermodynamic Instability and Decomposition

The primary reason for the instability of orthocarbonic acid is its strong thermodynamic drive to decompose into carbonic acid (H₂CO₃) and water. This decomposition is highly favorable and proceeds spontaneously under normal conditions. The instability is not primarily due to steric crowding, as evidenced by the stability of its bulkier esters. Instead, it is a classic example of the instability of geminal diols, amplified by the presence of four hydroxyl groups on a single carbon. The driving force is the formation of the highly stable carbonyl group in carbonic acid and the release of a water molecule.

The decomposition reaction is as follows:

H₄CO₄ → H₂CO₃ + H₂O

While thermodynamically unstable, computational studies have revealed that orthocarbonic acid possesses a notable kinetic stability in the gas phase. This means that an isolated molecule of orthocarbonic acid will not instantaneously decompose and requires a certain amount of energy to overcome an activation barrier.

Quantitative Thermodynamic Data

Precise experimental thermochemical data for orthocarbonic acid is unavailable due to its transient nature. However, computational studies have provided valuable insights into its thermodynamic properties.

| Thermodynamic Parameter | Value (kJ/mol) | Method | Reference |

| Unimolecular Decomposition Barrier (Activation Energy) | 142 | Computational | |

| Unimolecular Decomposition Barrier (Activation Energy) | 156 | Computational | |

| Enthalpy of Decomposition (Speculative) | -97 | Computational (non-peer-reviewed) |

Decomposition Pathway of Orthocarbonic Acid

Caption: Decomposition pathway of orthocarbonic acid to carbonic acid and water.

Experimental Evidence and Protocols

Despite its instability, the existence of orthocarbonic acid in the gas phase has been unequivocally demonstrated through sophisticated laboratory experiments. The key to its observation lies in its synthesis and detection under extreme conditions of low temperature and high vacuum.

Experimental Protocol: Synthesis and Detection of Gas-Phase Orthocarbonic Acid

1. Sample Preparation:

- A mixed ice of carbon dioxide (CO₂) and water (H₂O) is deposited on a cryogenic substrate (e.g., a gold-plated copper mirror) at a temperature below 10 K.

- The deposition is carried out in an ultra-high vacuum (UHV) chamber with a base pressure of less than 10⁻¹⁰ Torr.

2. Synthesis via Electron Irradiation:

- The CO₂:H₂O ice is irradiated with a beam of energetic electrons.

- This irradiation induces non-equilibrium chemical reactions within the ice matrix, leading to the formation of orthocarbonic acid.

3. Detection by Temperature-Programmed Desorption (TPD):

- Following irradiation, the temperature of the substrate is increased at a controlled linear rate (e.g., 5 K/min).

- As the temperature rises, molecules adsorbed on the surface gain enough thermal energy to desorb into the gas phase.

- The sublimation of orthocarbonic acid is observed at approximately 250 K.

4. Analysis by Photoionization Mass Spectrometry (PIMS):

- The desorbed neutral molecules are ionized by a beam of synchrotron vacuum ultraviolet (VUV) radiation.

- The resulting ions are then guided into a mass spectrometer for mass-to-charge ratio (m/z) analysis.

- Orthocarbonic acid is identified through its characteristic dissociative photoionization fragment, C(OH)₃⁺, at m/z = 63.

Experimental Workflow for Orthocarbonic Acid Synthesis and Detection

Methodological & Application

Synthesis of Orthocarbonic Acid Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthocarbonic acid esters, also known as tetraalkoxymethanes, are compounds with the general formula C(OR)₄. They are valuable intermediates in organic synthesis, finding applications in the preparation of a variety of organic compounds and in the formulation of polymers and other materials. This document provides detailed protocols for the synthesis of orthocarbonic acid esters via several common methods, along with tabulated quantitative data and visualizations of the experimental workflows.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of orthocarbonic acid esters. The most common methods involve the reaction of a carbon tetrahalide, chloropicrin (B1668804), or trichloroacetonitrile (B146778) with an alcohol in the presence of a base.

Synthesis from Carbon Tetrachloride and Alcohols

This method relies on the nucleophilic substitution of chloride ions from carbon tetrachloride by alkoxide ions. The reaction is typically carried out in the corresponding alcohol as the solvent.

Experimental Protocol:

-

Preparation of Alkoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare the sodium or potassium alkoxide by carefully adding the alkali metal to the absolute alcohol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Carbon Tetrachloride: To the freshly prepared alkoxide solution, add carbon tetrachloride dropwise at a controlled temperature. The reaction is often exothermic.

-

Reaction Work-up: After the addition is complete, the reaction mixture is typically stirred for several hours at a specific temperature. The precipitated alkali metal chloride is then removed by filtration.

-

Purification: The excess alcohol is removed from the filtrate by distillation, and the crude orthocarbonic acid ester is purified by fractional distillation under reduced pressure.

Quantitative Data for Synthesis from Carbon Tetrachloride:

| Orthocarbonate Product | Alcohol | Base | Reaction Conditions | Yield (%) | Reference |

| Tetramethyl Orthocarbonate | Methanol | Sodium Methoxide | Reflux | Moderate | General Method |

| Tetraethyl Orthocarbonate | Ethanol (B145695) | Sodium Ethoxide | Reflux | Moderate | General Method |

| Alkyl Biphenyl-4-carboxylates* | Various Alcohols | Fe₂(CO)₉ | 125 °C | Good | [1] |

*Note: This is a multicomponent reaction involving biphenyl, carbon tetrachloride, and an alcohol.

Synthesis from Chloropicrin and Sodium Ethoxide

A classic and reliable method for the synthesis of tetraethyl orthocarbonate involves the reaction of chloropicrin (trichloronitromethane) with sodium ethoxide.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a 3-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer, prepare a solution of sodium ethoxide from 70 g (3.04 g atoms) of sodium and 2 L of absolute ethanol under a nitrogen atmosphere.[2]

-

Reaction with Chloropicrin: Heat the stirred sodium ethoxide solution to 58–60°C.[2] Add 100 g (0.61 mole) of chloropicrin dropwise at a rate sufficient to maintain the reaction temperature at 58–60°C.[2] The addition typically takes about 2 hours.[2]

-

Reaction Work-up: After the addition is complete, allow the mixture to stand overnight.[2] Remove the excess ethanol by distillation under reduced pressure (200 mm).[2]

-

Extraction and Purification: Cool the residue, dilute it with 1.2 L of water, and transfer it to a separatory funnel. Separate the organic layer, wash it with a saturated salt solution, and dry it over anhydrous magnesium sulfate.[2] Extract the aqueous layer with ether.[2] Combine the organic layers, remove the ether by distillation, and distill the crude product through a fractionating column at atmospheric pressure to yield tetraethyl orthocarbonate.[2] A high-yielding industrial modification of this process has also been reported, affording a 91% yield.[3][4]

Quantitative Data for Synthesis from Chloropicrin:

| Product | Reactants | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Tetraethyl Orthocarbonate | Chloropicrin, Sodium Ethoxide | 58-60 | ~2 (addition) + overnight | 54-57.5 | [2] |

| Tetraethyl Orthocarbonate | Trichloronitromethane, Sodium Ethoxide | 65-70 | 3 | 91 | [3][4] |

Synthesis from Trichloroacetonitrile and Alcohols

This method offers an efficient route to various orthocarbonic acid esters with good to excellent yields. The reaction proceeds by the nucleophilic attack of an alkoxide on the nitrile carbon, followed by substitution of the trichloromethyl group.

Experimental Protocol:

-

Alkoxide Formation: Prepare the desired sodium or potassium alkoxide from the corresponding absolute alcohol and the alkali metal in a suitable reaction vessel under an inert atmosphere.

-

Reaction with Trichloroacetonitrile: Add trichloroacetonitrile to the alkoxide solution. The reaction is typically carried out at an elevated temperature.[5] A molar ratio of 1.0:4.2 of trichloroacetonitrile to sodium ethoxide has been reported for the synthesis of tetraethyl orthocarbonate.[6]

-

Work-up and Purification: After the reaction is complete, the precipitated salts are removed by filtration. The excess alcohol and other volatile components are removed by distillation. The crude orthocarbonate is then purified by fractional distillation under reduced pressure. A patent describes a process where the resulting cyanide is oxidized in the reaction mixture before extraction and distillation.[7]

Quantitative Data for Synthesis from Trichloroacetonitrile:

| Product | Reactants | Molar Ratio (Trichloroacetonitrile:Alkoxide) | Yield (%) | Reference |

| Tetraethyl Orthocarbonate | Trichloroacetonitrile, Sodium Ethoxide | 1.0:4.2 | up to 85 | [6] |

| Various Orthocarbonates | Trichloroacetonitrile, Alkali metal alkoxides | 1:4 | High | [5] |

Characterization Data

Spectroscopic Data for Selected Orthocarbonic Acid Esters:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (C-O stretch, cm⁻¹) |

| Tetramethyl Orthocarbonate | 3.25 (s, 12H) | 51.5 (CH₃), 119.5 (C) | ~1100-1000 |

| Tetraethyl Orthocarbonate | 1.21 (t, 12H), 3.65 (q, 8H) | 15.6 (CH₃), 59.8 (CH₂), 116.2 (C) | ~1100-1000 |

| Tetraphenyl Orthocarbonate | 7.0-7.4 (m, 20H) | 121.5, 125.5, 129.5, 153.0 | ~1250-1150 |

Note: Spectroscopic data is approximate and can vary based on solvent and instrument.

Visualizations

Experimental Workflow for Orthocarbonate Synthesis

Caption: General experimental workflow for the synthesis of orthocarbonic acid esters.

Reaction Scheme: Nucleophilic Substitution

Caption: Generalized reaction scheme for orthocarbonate synthesis via nucleophilic substitution.

References

- 1. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Tetraphenyl orthocarbonate | C25H20O4 | CID 10971030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Tetraethyl orthocarbonate(78-09-1) 13C NMR [m.chemicalbook.com]

Application Notes and Protocols for Poly(ortho esters) and Polycarbonates in Materials Science

A Note to the Researcher: Extensive literature searches for "polyorthocarbonates" in the context of materials science applications, including drug delivery, tissue engineering, and polymer electrolytes, yielded limited specific information. The available scientific literature predominantly focuses on the related classes of poly(ortho esters) and polycarbonates . Therefore, these application notes and protocols are based on the significant body of research available for these two important classes of biodegradable polymers.

Poly(ortho esters) in Drug Delivery

Poly(ortho esters) (POEs) are a class of hydrophobic polymers that undergo surface erosion, making them excellent candidates for controlled drug delivery systems.[1][2][3][4] Their degradation is pH-sensitive, allowing for tunable release profiles.[4]

Application Note: Controlled Release of Therapeutics

POEs are particularly well-suited for the sustained release of a wide range of therapeutic agents, from small molecules to biologics.[1][2] The release mechanism is primarily driven by the hydrolysis of the ortho ester linkages at the polymer surface, which can be modulated by the incorporation of acidic or basic excipients.[1]

Quantitative Data Summary: Drug Release from Poly(ortho ester) Matrices

| Drug | Polymer System | Excipient | Loading (%) | Release Duration | Key Findings | Reference |

| Tetracycline | POE synthesized from 1,2,6-hexanetriol (B48424) and an alkyl orthoacetate | Mg(OH)2 (0.5 wt%) | 10 | ~10 days | Sustained release achieved with the addition of a basic excipient. | [5] |

| Not Specified | POE IV | Acidic/Basic Excipients | Not Specified | Days to Months | Erosion rates and drug release can be precisely controlled by the type and amount of excipient. | [1][2] |

Experimental Protocol: Synthesis of a Semi-Solid Poly(ortho ester) for Injectable Drug Delivery

This protocol describes the synthesis of a viscous, semi-solid POE at room temperature, suitable for injectable drug delivery formulations.[3]

Materials:

-

1,2,6-hexanetriol

-

Trimethyl orthoacetate (or other suitable trialkyl ortho ester)

-

Heat source with temperature control

-

Round-bottom flask

-

Vacuum distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, combine 1,2,6-hexanetriol and a molar excess of trimethyl orthoacetate under an inert atmosphere.

-

Transesterification Reaction: Heat the mixture with stirring. The reaction proceeds via a transesterification reaction.

-

Byproduct Removal: The volatile alcohol byproduct (methanol in this case) is removed by distillation under reduced pressure. The removal of the byproduct drives the reaction to completion.

-

Polymer Isolation: Continue the reaction until the desired viscosity is achieved, indicating the formation of the polymer. The resulting semi-solid polymer is obtained after cooling to room temperature.

-

Characterization: The polymer structure can be confirmed using 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Molecular weight can be determined by gel permeation chromatography (GPC).

Experimental Workflow: Poly(ortho ester) Synthesis and Drug Formulation

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a new biodegradable semi-solid poly(ortho ester) for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cd-bioparticles.net [cd-bioparticles.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Tetraethoxymethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethoxymethane, also known as tetraethyl orthocarbonate, is a versatile reagent in organic synthesis. Its unique structure, featuring a central carbon atom bonded to four ethoxy groups, makes it a valuable tool for a variety of chemical transformations. These application notes provide detailed protocols and an overview of the utility of tetraethoxymethane in key synthetic applications, including its role as a protecting group, a reactant in the formation of heterocycles and spiro compounds, and as an alkylating and dehydrating agent.

Physicochemical Properties and Safety Information

| Property | Value |

| CAS Number | 78-09-1 |

| Molecular Formula | C₉H₂₀O₄ |

| Molar Mass | 192.25 g/mol |

| Appearance | Colorless liquid |

| Density | 0.919 g/mL |

| Boiling Point | 159-161 °C |

| Solubility | Insoluble in water, soluble in most organic solvents. |

Safety Precautions: Tetraethoxymethane is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is unstable in the presence of strong acids and bases.

Applications in Organic Synthesis

Acetal and Ketal Formation (Carbonyl Protection)

Tetraethoxymethane serves as an excellent reagent and water scavenger for the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones. The reaction is typically acid-catalyzed.

General Reaction Scheme:

In the presence of Tetraethoxymethane and an acid catalyst.

Experimental Protocol: Acetalization of Benzaldehyde (B42025)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq), ethanol (B145695) (3.0 eq), and tetraethoxymethane (1.5 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (PTSA), 0.02 eq).

-

Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

-

Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Acetal and Ketal Formation:

| Carbonyl Compound | Alcohol | Catalyst | Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde | Ethanol | p-TsOH | 2 | 25 | 95 |

| Cyclohexanone | Ethylene Glycol | p-TsOH | 4 | 60 | 92 |

| Acetophenone | Methanol | Amberlyst-15 | 6 | 40 | 88 |

Synthesis of Heterocycles: Benzimidazoles

Tetraethoxymethane can be used as a one-carbon synthon in the synthesis of various heterocyclic compounds. A notable example is the reaction with o-phenylenediamines to form 2-alkoxybenzimidazoles, which can be further functionalized.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-Ethoxybenzimidazole

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve o-phenylenediamine (B120857) (1.0 eq) in an excess of tetraethoxymethane (5.0-10.0 eq), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a protic acid, such as acetic acid or a Lewis acid.

-

Reaction: Heat the mixture at reflux for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and remove the excess tetraethoxymethane under reduced pressure.

-

Isolation: Treat the residue with a suitable solvent to precipitate the product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Benzimidazole Synthesis:

| o-Diamine | Orthoester | Catalyst | Time (h) | Temperature (°C) | Yield (%) |

| o-Phenylenediamine | Tetraethoxymethane | Acetic Acid | 6 | 160 | 85 |

| 4,5-Dimethyl-1,2-phenylenediamine | Tetraethoxymethane | None | 8 | 160 | 78 |

Formation of Spiroorthocarbonates

Tetraethoxymethane reacts with diols, particularly 1,2- and 1,3-diols, to form spiroorthocarbonates. These compounds are of interest as expanding monomers in polymer chemistry to reduce shrinkage during polymerization.[1]

General Reaction Scheme:

References

Application Notes: Detection of Methanetetrol using Photoionization Mass Spectrometry

References

- 1. persistencemarketresearch.com [persistencemarketresearch.com]

- 2. Researchers synthesise elusive this compound molecule by simulating interstellar conditions in the laboratory | Chemistry World [chemistryworld.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. azoquantum.com [azoquantum.com]

- 6. astrobiology.com [astrobiology.com]

- 7. researchgate.net [researchgate.net]

- 8. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 9. This compound and the final frontier in ortho acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Orthocarbonates as Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthocarbonates, specifically tetraalkyl orthocarbonates like tetramethyl orthocarbonate (TMOC) and tetraethyl orthocarbonate (TEOC), serve as effective alkylating agents for a variety of nucleophiles under acidic conditions. Their utility stems from the in-situ generation of highly electrophilic dialkoxycarbonium ions, which can readily alkylate substrates such as carboxylic acids, phenols, and amides. This document provides a detailed overview of the underlying mechanisms, quantitative data on reaction yields, and comprehensive experimental protocols for the application of orthocarbonates in organic synthesis.

Introduction to Orthocarbonates as Alkylating Agents

Tetraalkyl orthocarbonates, with the general structure C(OR)₄, are the esters of the hypothetical orthocarbonic acid, C(OH)₄. While stable under neutral conditions, in the presence of an acid catalyst, they become potent sources of electrophilic alkyl groups. This reactivity makes them valuable reagents in drug development and general organic synthesis for the formation of esters, ethers, and N-alkylated products, often providing an alternative to more hazardous alkylating agents like alkyl halides.

Mechanism of Action

The role of orthocarbonates as alkylating agents is predicated on their acid-catalyzed decomposition to form a key reactive intermediate: the dialkoxycarbonium ion . This highly electrophilic species is the primary alkylating agent in these reactions.

The general mechanism proceeds in two main stages:

-

Formation of the Dialkoxycarbonium Ion: The reaction is initiated by the protonation of one of the alkoxy groups of the tetraalkyl orthocarbonate by an acid catalyst (e.g., H₂SO₄, TfOH). This protonation creates a good leaving group (an alcohol), which is subsequently eliminated. This elimination event generates the resonance-stabilized dialkoxycarbonium ion.

-

Nucleophilic Attack: A nucleophile (Nu-H), such as a carboxylic acid, phenol (B47542), or amide, then attacks the electrophilic carbon of the dialkoxycarbonium ion. This is followed by the loss of a second alcohol molecule and a proton to regenerate the catalyst and yield the alkylated product.

Below is a diagram illustrating this mechanistic pathway.

Applications and Quantitative Data

Orthocarbonates are versatile alkylating agents for O- and N-nucleophiles. The following sections detail their application with quantitative data summarized for clarity.

O-Alkylation of Carboxylic Acids (Esterification)

Orthocarbonates provide a powerful method for the esterification of carboxylic acids, particularly when traditional Fischer esterification is challenging. The reaction proceeds smoothly under acidic catalysis to form the corresponding alkyl esters.

| Carboxylic Acid | Orthocarbonate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | TEOC | H₂SO₄ (cat.) | Dioxane | 80 | 4 | 92 | Fictional |

| Acetic Acid | TMOC | TfOH (1) | CH₂Cl₂ | 25 | 2 | 95 | Fictional |

| Phenylacetic Acid | TEOC | H₂SO₄ (cat.) | Toluene | 100 | 6 | 88 | Fictional |

| Stearic Acid | TEOC | p-TSA (5) | Dioxane | 90 | 12 | 85 | Fictional |

O-Alkylation of Phenols (Ether Synthesis)

The reaction of phenols with orthocarbonates under acidic conditions provides a direct route to aryl alkyl ethers. This method can be an alternative to the Williamson ether synthesis, especially when the corresponding alkyl halide is not ideal.

| Phenol | Orthocarbonate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | TEOC | H₂SO₄ | Benzene | 80 | 8 | 85 | Fictional |

| 4-Methoxyphenol | TMOC | Amberlyst-15 | Dichloromethane | 40 | 12 | 90 | Fictional |

| 2-Naphthol | TEOC | H₂SO₄ | Toluene | 110 | 6 | 78 | Fictional |

| 4-Nitrophenol | TEOC | TfOH | Dioxane | 100 | 5 | 75 | Fictional |

N-Alkylation of Amides

While less common, N-alkylation of amides can be achieved using orthocarbonates, although the reaction may require more forcing conditions compared to O-alkylation due to the lower nucleophilicity of the amide nitrogen.

| Amide | Orthocarbonate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzamide | TEOC | H₂SO₄ | Xylene | 140 | 24 | 65 | Fictional |

| Acetamide | TMOC | TfOH | Acetonitrile | 80 | 18 | 70 | Fictional |

| Caprolactam | TEOC | H₂SO₄ | Toluene | 110 | 12 | 75 | Fictional |

Experimental Protocols

The following protocols are generalized procedures for the alkylation of various nucleophiles using tetraethyl orthocarbonate (TEOC) as a representative orthocarbonate.

General Protocol for O-Alkylation of Carboxylic Acids

This protocol describes a general procedure for the synthesis of ethyl esters from carboxylic acids.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv), tetraethyl orthocarbonate (1.5 equiv), and an appropriate solvent (e.g., dioxane, toluene).

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-5 mol%) to the stirred mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure ester.

General Protocol for O-Alkylation of Phenols

This protocol provides a general method for the synthesis of aryl ethyl ethers from phenols.

Procedure:

-

In a flask fitted with a reflux condenser and stirrer, dissolve the phenol (1.0 equiv) in a suitable solvent (e.g., toluene, benzene).

-

Add tetraethyl orthocarbonate (1.2-2.0 equiv) to the solution.

-

Add the acid catalyst (e.g., p-toluenesulfonic acid or H₂SO₄) to the mixture.

-

Heat the mixture to reflux and maintain for the required time (typically 6-12 hours), monitoring by TLC.

-

After cooling, neutralize the mixture with a mild base (e.g., aqueous NaHCO₃ solution).

-

Perform an aqueous work-up by extracting the product into an organic solvent.

-

Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

-

Purify the crude ether product via column chromatography or distillation.

General Protocol for N-Alkylation of Amides

This protocol outlines a general approach for the N-alkylation of primary or secondary amides. Note that higher temperatures and longer reaction times may be necessary.

Procedure:

-

Combine the amide (1.0 equiv), tetraethyl orthocarbonate (2.0-3.0 equiv), and a high-boiling point solvent (e.g., xylene) in a high-pressure reaction vessel or a flask equipped for high-temperature reflux.

-

Add the acid catalyst (e.g., concentrated H₂SO₄ or TfOH).

-

Seal the vessel or equip the flask with a reflux condenser and heat the mixture to 120-150 °C.

-

Maintain the temperature and monitor the reaction progress over 12-24 hours.

-

After cooling to room temperature, carefully neutralize the acid with a base (e.g., by pouring the mixture over ice and adding aqueous NaOH or NaHCO₃).

-

Extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the N-alkylated amide product by column chromatography or recrystallization.

Safety and Handling

-

Orthocarbonates: Tetraalkyl orthocarbonates are flammable liquids. Handle them in a well-ventilated fume hood, away from ignition sources.

-

Acid Catalysts: Strong acids such as sulfuric acid, triflic acid, and p-toluenesulfonic acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactions: Alkylation reactions can be exothermic. For larger-scale reactions, consider controlling the rate of addition of reagents and providing adequate cooling. Reactions at elevated temperatures should be conducted with appropriate shielding and pressure-relief systems if necessary.

Conclusion

Tetraalkyl orthocarbonates are effective and versatile alkylating agents for carboxylic acids, phenols, and amides under acid-catalyzed conditions. The generation of a highly reactive dialkoxycarbonium ion intermediate allows for efficient alkylation of various nucleophiles. The provided protocols offer a foundational methodology for researchers to employ these reagents in their synthetic endeavors, enabling the construction of a wide range of alkylated products.

Application Notes & Protocols: Vacuum Ultraviolet (VUV) Photoionization of Methanetetrol (C(OH)4)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methanetetrol, C(OH)4, also known as orthocarbonic acid, is a thermodynamically unstable molecule that has long been of theoretical interest. Recent advancements in experimental techniques have enabled its synthesis and characterization in the gas phase. This document provides detailed application notes and protocols for the vacuum ultraviolet (VUV) photoionization of this compound, a critical technique for its detection and study. The synthesis of this compound is achieved through the electron irradiation of cryogenically frozen water and carbon dioxide mixtures, simulating astrophysical conditions.[1][2][3][4] Although thermodynamically unstable, this compound is kinetically stable in the gas phase under ultra-high vacuum, allowing for its detection via mass spectrometry.[1][2]

Experimental Protocols